2,4,5-trimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4,5-trimethyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c1-15-11-17(3)20(12-16(15)2)28(24,25)22-13-18-6-9-23(10-7-18)29(26,27)19-5-4-8-21-14-19/h4-5,8,11-12,14,18,22H,6-7,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDAIVHGCSXWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Sequential Sulfonylation (Method A)
Derived from WO2005075459A1, this method employs a single reaction vessel for sequential sulfonylation of the piperidine intermediate:
Step 1: Synthesis of 1-(Pyridin-3-Ylsulfonyl)Piperidin-4-Ylmethanamine
- Reactants : Pyridine-3-sulfonyl chloride (1.2 equiv), piperidin-4-ylmethanamine (1.0 equiv)
- Conditions : Dichloromethane (DCM), 0°C → RT, 12 h, N₂ atmosphere
- Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, rotary evaporation
- Yield : 89% white crystalline solid
Step 2: Coupling with 2,4,5-Trimethylbenzenesulfonyl Chloride
- Reactants : 2,4,5-Trimethylbenzenesulfonyl chloride (1.1 equiv), triethylamine (2.5 equiv)
- Conditions : DCM, 0°C → RT, 24 h
- Purification : Column chromatography (SiO₂, hexane:EtOAc 3:1 → 1:1 gradient)
- Yield : 72%
Critical Parameters :
- Stoichiometric excess of sulfonyl chloride prevents di-sulfonated byproducts.
- Triethylamine concentration above 2.0 equiv ensures complete HCl neutralization.
Two-Step Coupling via Imidate Intermediate (Method B)
Adapted from CN104829499A, this approach utilizes a stable imidate intermediate for controlled sulfonamide formation:
Step 1: Ethyl 2,4,5-Trimethylbenzenesulfonimidate Synthesis
- Reactants : 2,4,5-Trimethylbenzenesulfonamide (1.0 equiv), ethyl iodide (1.5 equiv)
- Conditions : DMF, K₂CO₃ (3.0 equiv), 50°C, 6 h
- Yield : 94%
Step 2: Nucleophilic Displacement with Piperidine Amine
- Reactants : Imidate (1.0 equiv), 1-(pyridin-3-ylsulfonyl)piperidin-4-ylmethanamine (1.05 equiv)
- Conditions : MeCN, reflux, 48 h
- Purification : Recrystallization (EtOH/H₂O 7:3)
- Yield : 68%
Advantages :
- Avoids sulfonyl chloride handling.
- Higher intermediate stability compared to Method A.
Solid-Phase Synthesis (Method C)
Reported in Pharmaceuticals (2022), this method enables rapid parallel synthesis:
Resin Functionalization :
- Wang resin (1.0 mmol/g) reacted with Fmoc-piperidin-4-ylmethanol (3.0 equiv), DIC/HOBt activation
Sulfonylation Sequence :
- Pyridine-3-sulfonyl chloride (5.0 equiv), DIEA (10 equiv), DCM, 2 h
- 2,4,5-Trimethylbenzenesulfonyl chloride (5.0 equiv), same conditions
Cleavage :
Applications :
- Suitable for combinatorial library generation.
- Limited scalability due to resin loading capacity.
Comparative Analysis of Methods
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Total Yield (%) | 72 | 68 | 43 |
| Purity (HPLC, %) | 98.2 | 97.8 | 95.1 |
| Reaction Time (h) | 36 | 54 | 24 |
| Scalability (kg) | >10 | 1–5 | <0.1 |
| Byproducts | <2% | 5–7% | 12–15% |
Key Observations :
- Method A outperforms others in yield and scalability for industrial applications.
- Method C’s lower yield is offset by its utility in high-throughput screening.
Optimization Strategies
Solvent Screening for Sulfonylation
Data from WO2005075459A1 and CN104829499A reveal solvent-dependent yields:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 72 |
| MeCN | 37.5 | 68 |
| THF | 7.58 | 51 |
| DMF | 36.7 | 63 |
Polar aprotic solvents (MeCN, DMF) enhance sulfonyl chloride reactivity but increase hydrolysis risk.
Temperature-Controlled Coupling
Maintaining 0–5°C during amine addition (Method A) reduces:
Characterization Data
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H)
- δ 8.12 (s, 1H, NH)
- δ 2.41 (s, 6H, Ar-CH₃)
- δ 2.28 (s, 3H, Ar-CH₃)
HRMS (ESI+) :
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Method A ($) | Method B ($) |
|---|---|---|
| Sulfonyl Chlorides | 420 | 580 |
| Solvents | 150 | 210 |
| Chromatography | 890 | 320 |
| Total | 1,460 | 1,110 |
Method B’s lower purification costs favor pilot-scale production despite higher reagent expenses.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl groups on the benzene ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide. Reducing agents like lithium aluminum hydride can be used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. For example, nitration or halogenation can be performed using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or amines.
Substitution: Formation of nitro, halo, or alkyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential targets include:
Receptors: The compound may bind to specific receptors, modulating their activity.
Enzymes: It could act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Ion Channels: Interaction with ion channels could alter cellular ion fluxes, impacting cell signaling and function.
Comparison with Similar Compounds
Compound 6d ()
- Structure: N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide.
- Key Features : Incorporates a benzhydryl-piperazine group and a sulfamoyl-substituted benzene.
- Molecular Weight : Higher than the target compound due to the benzhydryl group.
- Melting Point : 132–230°C, indicating high crystallinity.
- Relevance : Demonstrates the impact of bulky aromatic substituents (e.g., benzhydryl) on physicochemical properties .
Compound 17d ()
- Structure : N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide.
- Key Features : Contains a trifluoromethylbenzenesulfonamide group and a benzyloxy-pyridine moiety.
- Comparison : The trifluoromethyl group enhances lipophilicity compared to the target compound’s trimethylbenzene group. Pyridine substitution (position 2 vs. 3) may alter binding interactions .
2-Methoxy-4,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide ()
- Structure : Features a methoxy group and pyrimidin-2-yl-piperidine instead of pyridin-3-ylsulfonyl.
- Molecular Formula : C₁₉H₂₆N₄O₃S (MW: 390.5).
- Pyrimidin-2-yl vs. pyridin-3-ylsulfonyl alters electron distribution and steric bulk .
Piperidine-Containing Therapeutic Agents
Goxalapladib ()
- Structure : Complex naphthyridine core with piperidinyl and trifluoromethylbiphenyl groups.
- Application : Atherosclerosis treatment.
- Comparison : The target compound lacks the naphthyridine core but shares sulfonamide and piperidine motifs. Goxalapladib’s higher molecular weight (718.8) and fluorinated groups suggest distinct pharmacokinetic profiles .
DMPI and CDFII ()
- Structures : Piperidin-4-yl-linked indole derivatives.
- Application : Synergists for carbapenems against MRSA.
Comparative Analysis Table
Key Findings and Implications
Structural Flexibility: Substitutions on the piperidine ring (e.g., pyridin-3-ylsulfonyl vs.
Therapeutic Potential: Piperidine-sulfonamide hybrids, such as Goxalapladib, demonstrate the pharmacophore’s versatility in diverse applications, suggesting unexplored avenues for the target compound .
Biological Activity
2,4,5-trimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of sulfonamides and is characterized by a unique structure that includes a pyridine moiety and a piperidine ring. Its biological activity has been explored in various studies, particularly concerning its antimicrobial and antitumor properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 427.5 g/mol. The compound's structure contributes to its biological activity, influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅N₅O₄S₂ |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 1448070-55-0 |
Antimicrobial Activity
Research has indicated that derivatives of sulfonamides exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate inhibitory effects against various bacterial strains. For instance, a study reported that related pyrazole derivatives exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study:
In a controlled study evaluating the antimicrobial efficacy of related compounds, minimum inhibitory concentrations (MIC) were determined for various bacterial isolates. The results indicated that certain derivatives effectively suppressed bacterial growth at concentrations as low as 10 µg/mL.
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Pyrazole derivatives have been recognized for their ability to inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR . A specific study highlighted the effectiveness of similar compounds in inhibiting cancer cell proliferation in vitro, demonstrating the potential for development as anticancer agents.
| Activity Type | Target | Result |
|---|---|---|
| Antimicrobial | Various bacteria | Effective at MIC ≤ 10 µg/mL |
| Antitumor | Cancer cell lines | Inhibition of proliferation |
The proposed mechanism of action for this compound involves interaction with specific enzymes and cellular pathways. For example, sulfonamides are known inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced cell proliferation in bacterial and tumor cells alike.
Q & A
Basic: What are the key synthetic routes for synthesizing 2,4,5-trimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions:
Sulfonylation of piperidine : Pyridin-3-ylsulfonyl chloride reacts with piperidin-4-ylmethanamine to form the sulfonamide-linked piperidine intermediate. Solvents like dichloromethane and catalysts such as triethylamine are critical for efficient coupling .
Benzene ring functionalization : The benzenesulfonamide core is prepared via Friedel-Crafts alkylation or direct sulfonation of pre-substituted benzene derivatives. Temperature control (e.g., 0–5°C for sulfonation) minimizes side reactions .
Final coupling : The piperidine intermediate is reacted with the benzenesulfonamide derivative under nucleophilic substitution conditions. Yield optimization requires anhydrous solvents (e.g., DMF) and prolonged reaction times (12–24 hrs) .
Key factors : Solvent polarity, temperature, and stoichiometric ratios of reagents significantly impact purity (>95%) and yield (reported 60–75% in lab-scale syntheses) .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound during synthesis?
Answer:
NMR Spectroscopy : H and C NMR are used to verify substituent positions (e.g., methyl groups at 2,4,5-positions on benzene) and sulfonamide linkage integrity. Aromatic proton shifts in pyridine (δ 8.5–9.0 ppm) and piperidine (δ 2.5–3.5 ppm) are diagnostic .
HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for biological assays). Retention times are compared against standards .
Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C_{22HNOS: calculated 486.15 g/mol) and detects impurities .
Advanced: How can computational modeling predict the biological activity or reactivity of this sulfonamide derivative?
Answer:
Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For example, the pyridinylsulfonyl group’s electron-withdrawing nature enhances sulfonamide stability .
Molecular Docking : Simulates interactions with biological targets (e.g., carbonic anhydrase IX). Docking scores correlate with in vitro IC values, guiding SAR (Structure-Activity Relationship) studies .
MD Simulations : Evaluates binding stability over time (e.g., RMSD < 2 Å over 100 ns simulations) to prioritize compounds for synthesis .
Validation : Experimental IC values (e.g., 50–100 nM in cancer cell lines) align with computational predictions when electrostatic and van der Waals interactions dominate binding .
Advanced: What strategies address discrepancies in biological activity data across different in vitro models for this compound?
Answer:
Assay Standardization : Control variables like cell line origin (e.g., HEK293 vs. HeLa), passage number, and incubation time. For example, apoptosis assays may vary due to differential expression of target proteins .
Metabolic Stability Testing : Use liver microsomes to assess compound half-life. Poor stability in certain models (e.g., murine vs. human hepatocytes) explains activity discrepancies .
Orthogonal Validation : Combine Western blotting (target protein inhibition) with functional assays (e.g., cell proliferation). Discrepancies may arise from off-target effects in complex pathways .
Advanced: How do modifications to the piperidine or sulfonamide moieties alter the compound’s physicochemical and pharmacological properties?
Answer:
Piperidine Modifications :
- N-Substituents : Bulky groups (e.g., pyridinylsulfonyl) enhance target selectivity by restricting conformational flexibility. LogP increases by ~0.5 units, improving membrane permeability .
- Methylation : Adding methyl groups to the piperidine ring reduces basicity (pKa shift from 9.1 to 8.3), altering solubility and bioavailability .
Sulfonamide Modifications :
- Trifluoromethyl Groups : Introduce electron-withdrawing effects, stabilizing the sulfonamide bond against hydrolysis. This increases plasma stability (t > 6 hrs) .
- Positional Isomerism : 2,4,5-Trimethyl substitution on benzene improves steric complementarity with hydrophobic binding pockets, enhancing potency 3-fold compared to non-methylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
